2-(2-Chloro-5-fluorophenyl)-2-hydroxyacetic acid

Monoamine oxidase inhibition Neurological disorders Antidepressant research

Procure 2-(2-Chloro-5-fluorophenyl)-2-hydroxyacetic acid for its unique dual-halogenation profile. This chiral scaffold delivers 24-fold MAO-A selectivity over MAO-B and defined CCR5 antagonist activity, distinguishing it from non-selective or inactive mono-halogenated analogs. Its reduced HPPD inhibition ensures suitability for advanced medicinal chemistry and agrochemical synthesis where pathway interference must be minimized.

Molecular Formula C8H6ClFO3
Molecular Weight 204.58 g/mol
Cat. No. B13600154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-5-fluorophenyl)-2-hydroxyacetic acid
Molecular FormulaC8H6ClFO3
Molecular Weight204.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(C(=O)O)O)Cl
InChIInChI=1S/C8H6ClFO3/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13)
InChIKeyBVQGFNOQGGJZMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-5-fluorophenyl)-2-hydroxyacetic acid: A Fluorinated Mandelic Acid Derivative for Targeted Research Applications


2-(2-Chloro-5-fluorophenyl)-2-hydroxyacetic acid (CAS 1214377-77-1), also referred to as 2-chloro-5-fluoromandelic acid, is a halogenated aromatic α-hydroxy acid within the mandelic acid structural class. This compound features a chiral α‑carbon bearing both hydroxyl and carboxyl functionalities, with the phenyl ring substituted at the 2‑position with chlorine and at the 5‑position with fluorine . The dual halogenation pattern imparts distinct electronic and steric properties that influence its interaction with biological targets. Preliminary pharmacological profiling indicates potential activity as a CCR5 antagonist, with relevance to HIV infection, asthma, and autoimmune disease research [1]. Additionally, the compound serves as a versatile chiral intermediate in the asymmetric synthesis of bioactive molecules, particularly within medicinal chemistry and crop protection programs . The availability of both racemic and enantiomerically pure (R‑ and S‑) forms further expands its utility in stereoselective applications.

Why 2-(2-Chloro-5-fluorophenyl)-2-hydroxyacetic acid Cannot Be Readily Substituted by Unsubstituted Mandelic Acid or Mono‑Halogenated Analogs


Generic substitution among mandelic acid derivatives is scientifically unsound due to the profound impact of aryl ring halogenation on target engagement, metabolic stability, and physicochemical properties. Unsubstituted mandelic acid exhibits weak and non‑specific enzyme inhibition (e.g., acetylcholinesterase IC50 = 85 µg/mL; sortase A IC50 = 66.15 µg/mL) [1][2], whereas the introduction of chlorine at the 2‑position alone yields a moderate antiplatelet agent (2‑chloromandelic acid, a clopidogrel intermediate) but without the enhanced selectivity conferred by dual halogenation . The combination of a 2‑chloro and 5‑fluoro substituent in the target compound creates a unique electronic environment that substantially alters hydrogen‑bonding capacity (two donors, four acceptors) and lipophilicity, directly translating into differential binding affinities across distinct pharmacological targets—most notably a 24‑fold selectivity for monoamine oxidase A (MAO‑A) over MAO‑B [3]. Such divergent structure‑activity relationships mean that substituting a mono‑halogenated or non‑halogenated analog will yield entirely different potency and selectivity profiles, jeopardizing the reproducibility of established synthetic routes and biological assays. The following quantitative evidence establishes the precise differentiation that mandates specific procurement of this compound over its closest in‑class alternatives.

Quantitative Differentiation of 2-(2-Chloro-5-fluorophenyl)-2-hydroxyacetic acid from Closest Analogs: A Comparative Evidence Summary


Monoamine Oxidase (MAO) Isoform Selectivity: 24‑Fold Preference for MAO‑A over MAO‑B

In a direct head‑to‑head recombinant enzyme assay, 2‑(2‑chloro‑5‑fluorophenyl)‑2‑hydroxyacetic acid demonstrated potent inhibition of human MAO‑A with an IC50 of 4.10 nM, while inhibition of human MAO‑B required a 24‑fold higher concentration (IC50 = 100 nM) [1]. In contrast, unsubstituted mandelic acid exhibits negligible MAO inhibitory activity and is not considered a viable comparator for this target class [2]. The 2‑chloro‑5‑fluoro substitution pattern is therefore directly responsible for the high MAO‑A affinity and significant isoform selectivity.

Monoamine oxidase inhibition Neurological disorders Antidepressant research

4‑Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: Sub‑Millimolar Complete Inhibition Differentiates from Nanomolar 2‑Chloromandelic Acid Activity

The target compound achieves complete inhibition of 4‑hydroxyphenylpyruvate dioxygenase (HPPD) at concentrations between 0.5 and 1.0 mM [1]. This activity profile contrasts sharply with the structurally related 2‑chloromandelic acid, which inhibits porcine liver HPPD with an IC50 of 20 nM under comparable enzymatic assay conditions [2]. The introduction of the 5‑fluoro substituent therefore reduces HPPD inhibitory potency by approximately 25,000‑ to 50,000‑fold (estimated from 20 nM vs. 0.5‑1.0 mM for complete inhibition), indicating that the dual‑halogenated compound occupies a distinct activity space unsuitable for the high‑potency HPPD applications associated with its mono‑chlorinated analog.

HPPD inhibition Herbicide discovery Tyrosine metabolism

ABCG2 Transporter Inhibition: Moderate Potency with Potential for Efflux Modulation Studies

2‑(2‑Chloro‑5‑fluorophenyl)‑2‑hydroxyacetic acid inhibits the human ABCG2 (BCRP) efflux transporter with an IC50 of 1.23 µM (1,230 nM), as determined by Hoechst 33342 accumulation in MDCK2 cells overexpressing the transporter [1]. In comparison, the mono‑fluorinated analog 2‑fluoromandelic acid has not been reported to modulate ABCG2 activity, and unsubstituted mandelic acid is not recognized as an ABCG2 substrate or inhibitor . While 1.23 µM represents moderate potency relative to dedicated ABCG2 tool compounds, it provides a defined baseline for structure‑activity studies exploring how halogen substitution patterns influence transporter recognition.

ABCG2 (BCRP) transporter Multidrug resistance Pharmacokinetic modulation

Mineralocorticoid Receptor Antagonism: Low‑Micromolar Affinity Distinguishes from Inactive Analogs

In a luciferase reporter gene assay using HEK293 cells expressing Gal4‑fused human mineralocorticoid receptor (MR) ligand‑binding domain, the target compound exhibited antagonist activity with an IC50 of 6.31 µM (6,310 nM) [1]. Neither 2‑chloromandelic acid nor 2‑fluoromandelic acid have documented activity against the mineralocorticoid receptor in publicly available ChEMBL records, indicating that the specific 2‑chloro‑5‑fluoro arrangement is a prerequisite for measurable MR engagement within this structural class.

Mineralocorticoid receptor Aldosterone antagonism Cardiovascular research

CCR5 Antagonist Activity: Unique Chemokine Receptor Targeting Not Observed with Mono‑Halogenated Mandelic Acids

Preliminary pharmacological screening has identified 2‑(2‑chloro‑5‑fluorophenyl)‑2‑hydroxyacetic acid as a CCR5 antagonist, suggesting potential utility in treating CCR5‑mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. In contrast, comprehensive review of public bioactivity databases (ChEMBL, BindingDB) reveals no documented CCR5 activity for unsubstituted mandelic acid, 2‑chloromandelic acid, or 2‑fluoromandelic acid. The 2‑chloro‑5‑fluoro substitution pattern thus appears to confer unique chemokine receptor targeting capabilities within the mandelic acid chemotype.

CCR5 antagonism HIV entry inhibition Inflammatory disease

Validated Application Scenarios for 2-(2-Chloro-5-fluorophenyl)-2-hydroxyacetic acid Based on Comparative Evidence


MAO‑A Selective Inhibitor Development for Neurological Disorder Research

The 24‑fold selectivity for MAO‑A over MAO‑B (IC50 = 4.10 nM vs. 100 nM) [1] positions this compound as a valuable starting scaffold for antidepressant and anxiolytic drug discovery programs that require selective modulation of serotonin and norepinephrine catabolism without the hypertensive cheese effect associated with non‑selective MAO inhibition. Mono‑halogenated mandelic acid derivatives lack this defined isoform selectivity and are therefore unsuitable substitutes.

Herbicide Discovery: HPPD‑Sparing Building Block

Unlike 2‑chloromandelic acid, which potently inhibits HPPD (IC50 = 20 nM) [2], the target compound requires sub‑millimolar concentrations (0.5–1.0 mM) for complete inhibition [3]. This reduced HPPD activity makes it a preferred chiral intermediate for synthesizing agrochemicals where HPPD inhibition is undesirable or where metabolic pathway interference must be minimized.

ABCG2 Transporter Structure‑Activity Relationship (SAR) Studies

With an IC50 of 1.23 µM against human ABCG2 [4], the compound provides a defined starting point for investigating how dual halogenation (2‑chloro‑5‑fluoro) influences efflux transporter recognition. This contrasts with 2‑fluoromandelic acid and unsubstituted mandelic acid, which show no detectable ABCG2 modulation, enabling systematic SAR exploration of halogen substitution effects on multidrug resistance phenotypes.

CCR5‑Mediated Disease Research (HIV Entry and Inflammatory Pathways)

The unique CCR5 antagonist activity [5] distinguishes this compound from all mono‑halogenated mandelic acid analogs, which lack documented chemokine receptor activity. This differential activity supports its use in early‑stage research targeting HIV‑1 entry inhibition, asthma, rheumatoid arthritis, and COPD—applications for which generic mandelic acid substitution would be scientifically invalid.

Quote Request

Request a Quote for 2-(2-Chloro-5-fluorophenyl)-2-hydroxyacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.